FA-Arg-Leu-OH
Overview
Description
FA-Arg-Leu-OH, also known as N2-[3-(2-furanyl)-1-oxo-2-propen-1-yl]-L-arginyl-L-leucine, is a synthetic peptide compound. It is composed of the amino acids arginine and leucine, with a furanylacryloyl group attached to the arginine residue. This compound is primarily used in research settings for its potential biological activities and interactions.
Biochemical Analysis
Biochemical Properties
FA-Arg-Leu-OH interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to have significant activity on certain proteases . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For example, amino acids like arginine and leucine play regulatory roles in key metabolic cascades, gene expressions, and cell-to-cell communication via a variety of cell signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels. For example, arginine and leucine are involved in several metabolic pathways .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are areas of active research. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of FA-Arg-Leu-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: The first amino acid, protected at the amino group, is attached to the resin.
Deprotection: The protecting group on the amino group is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, also protected at the amino group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS with automated peptide synthesizers. These machines can handle multiple synthesis cycles efficiently, ensuring high purity and yield of the final product. The use of high-performance liquid chromatography (HPLC) is common for the purification of the synthesized peptide.
Chemical Reactions Analysis
Types of Reactions
FA-Arg-Leu-OH can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, breaking the compound into its constituent amino acids.
Oxidation: The furanyl group can be oxidized to form various oxidation products.
Substitution: The amino groups in arginine and leucine can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide at elevated temperatures.
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under mild conditions.
Major Products Formed
Hydrolysis: Arginine, leucine, and furanylacrylic acid.
Oxidation: Various oxidized derivatives of the furanyl group.
Substitution: Alkylated or acylated derivatives of arginine and leucine.
Scientific Research Applications
FA-Arg-Leu-OH has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in modulating immune responses.
Industry: Utilized in the development of peptide-based materials and as a reference standard in analytical methods.
Mechanism of Action
The mechanism of action of FA-Arg-Leu-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The arginine residue can interact with negatively charged sites on proteins, while the leucine residue can participate in hydrophobic interactions. The furanylacryloyl group may enhance the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
FA-Arg-Leu-NH2: Similar structure but with an amide group instead of a hydroxyl group.
FA-Arg-Leu-OMe: Similar structure but with a methoxy group instead of a hydroxyl group.
FA-Arg-Leu-OEt: Similar structure but with an ethoxy group instead of a hydroxyl group.
Uniqueness
FA-Arg-Leu-OH is unique due to its specific combination of amino acids and the presence of the furanylacryloyl group. This combination imparts distinct chemical and biological properties, making it valuable for specific research applications.
Properties
IUPAC Name |
(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]pentanoyl]amino]-4-methylpentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N5O5/c1-12(2)11-15(18(27)28)24-17(26)14(6-3-9-22-19(20)21)23-16(25)8-7-13-5-4-10-29-13/h4-5,7-8,10,12,14-15H,3,6,9,11H2,1-2H3,(H,23,25)(H,24,26)(H,27,28)(H4,20,21,22)/b8-7+/t14-,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRRMONTXURLKSJ-JSMHICHCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C=CC1=CC=CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)/C=C/C1=CC=CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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